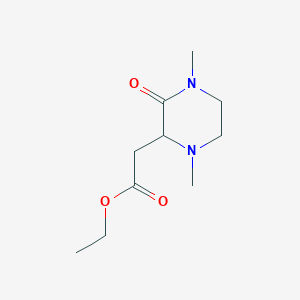

Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-4-15-9(13)7-8-10(14)12(3)6-5-11(8)2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMYXEXUJVSRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)N(CCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383945 | |

| Record name | ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-86-4 | |

| Record name | Ethyl 1,4-dimethyl-3-oxo-2-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 1,4-dimethylpiperazine-2-one under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate features an ethyl acetate moiety linked to a piperazine derivative. The synthesis typically involves reactions between piperazine derivatives and ethyl acetate or its derivatives. Common methods include:

- Refluxing 1,4-dimethylpiperazine with ethyl chloroacetate.

- Hydrolysis of the resulting compound to yield the target product.

These methods can be optimized for higher yields using continuous flow reactors and advanced purification techniques such as chromatography.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. It has been studied for several potential therapeutic properties:

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In animal models, it has been shown to reduce edema in carrageenan-induced paw edema tests, demonstrating comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Analgesic Effects

The compound's ability to modulate pain pathways through receptor binding suggests potential use as an analgesic agent. Its interactions with neurotransmitter receptors may influence pain perception and provide relief in inflammatory conditions .

Medicinal Chemistry Applications

This compound serves as a valuable building block in drug development and medicinal chemistry:

Drug Development

Due to its structural characteristics, it is being explored as a precursor for synthesizing new pharmacological agents targeting various diseases. Its derivatives may possess enhanced bioactivity or reduced side effects compared to existing medications.

Biological Assays

In vitro and in vivo assays are crucial for evaluating the compound's pharmacological properties. Studies have demonstrated its potential in modulating enzyme activities related to inflammation and pain pathways .

Case Studies

Several case studies highlight the compound's applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical and ADMET Properties

- LogP Values : Piperidine derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate, LogP = 1.24 ) are more lipophilic than oxopiperazine derivatives, suggesting divergent tissue distribution profiles.

Biological Activity

Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate is a compound of interest in medicinal chemistry due to its structural features that allow interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical formula and structure:

- Molecular Formula : C₈H₁₄N₂O₃

- CAS Number : 33422-35-4

The compound features a piperazine ring, which is known for its ability to interact with various biological receptors and enzymes, potentially modulating their activity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors or enzymes. The piperazine moiety enhances binding affinity, allowing the compound to influence several biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit certain enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It may bind to receptors involved in neurotransmission or cellular signaling, affecting physiological responses.

Antiviral Properties

Research indicates that compounds structurally similar to this compound exhibit promising antiviral activity. For instance, derivatives have shown effectiveness against human cytomegalovirus (HCMV), suggesting potential applications in antiviral drug development.

Anti-inflammatory Effects

In studies assessing the anti-inflammatory properties of related compounds, significant reductions in inflammation were observed. For example, a related piperazine derivative demonstrated substantial edema inhibition in animal models, comparable to established anti-inflammatory drugs like diclofenac .

Enzyme Interaction Studies

In vitro studies have highlighted the compound's role in enzyme inhibition. For instance, it has been investigated for its effects on protein-ligand interactions and enzyme kinetics, providing insights into its potential therapeutic roles in diseases characterized by dysregulated enzyme activity .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiviral | Effective against HCMV | |

| Anti-inflammatory | Edema inhibition comparable to diclofenac | |

| Enzyme Inhibition | Modulation of enzyme kinetics |

Synthesis and Production

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 1,4-dimethylpiperazine-2-one under basic conditions. This process is often conducted in organic solvents such as acetonitrile or dichloromethane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.